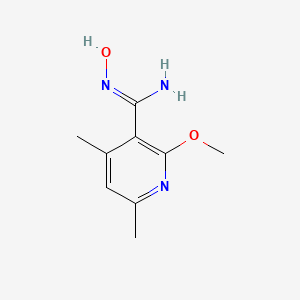

N'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by its unique structural features and systematic nomenclature. The compound is officially registered with the Chemical Abstracts Service number 1251436-62-0, providing unambiguous identification within the global chemical database system. The molecular formula C₉H₁₃N₃O₂ reflects the presence of nine carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 195.21 grams per mole. This molecular composition indicates the compound's classification as a substituted pyridine derivative with amidoxime functionality.

The International Union of Pure and Applied Chemistry name for this compound follows systematic nomenclature conventions, designating it as N-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide. This nomenclature precisely describes the substitution pattern on the pyridine ring, with the methoxy group positioned at the 2-position, methyl groups at the 4- and 6-positions, and the carboximidamide functionality at the 3-position. The N'-hydroxy designation specifically indicates the presence of a hydroxyl group attached to the terminal nitrogen of the carboximidamide moiety, distinguishing it from other possible isomeric forms.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is Cc1cc(nc(c1/C(=N/O)/N)OC)C, which provides a linear encoding of the molecular structure. The International Chemical Identifier format offers another standardized representation: InChI=1S/C9H13N3O2/c1-5-4-6(2)11-9(14-3)7(5)8(10)12-13/h4,13H,1-3H3,(H2,10,12), enabling precise chemical database searches and structural verification. These multiple representation systems ensure accurate identification and communication of the compound's structure across different chemical information platforms.

The compound belongs to the broader class of pyridine derivatives, which are characterized by a six-membered aromatic ring containing one nitrogen atom. More specifically, it can be classified as an amidoxime-substituted heterocycle, a category that has gained significant attention in medicinal chemistry due to the biological activities associated with the amidoxime functional group. The presence of both methoxy and methyl substituents on the pyridine ring creates a unique substitution pattern that influences the compound's chemical reactivity and potential biological interactions.

Historical Context in Heterocyclic Chemistry

The development of this compound emerges from a rich historical foundation in heterocyclic chemistry that spans more than a century of scientific advancement. The study of pyridine-based compounds traces its origins to the fundamental work on aromatic heterocycles, where pyridine itself was recognized as one of the most important six-membered heterocyclic compounds containing nitrogen. The aromatic character of pyridine was established through extensive structural studies that demonstrated its resonance stabilization and unique electronic properties, which differ significantly from benzene due to the electron-withdrawing nature of the nitrogen atom.

The historical development of pyridine chemistry revealed several key synthetic approaches that laid the groundwork for modern pyridine derivative synthesis. The Hantzsch synthesis, developed in 1882, provided a fundamental method for constructing pyridine rings through the condensation of beta-dicarbonyl compounds, ammonia, and aldehydes. This synthetic methodology demonstrated the feasibility of creating substituted pyridine derivatives with specific substitution patterns, establishing precedents for the rational design of functionalized pyridine compounds. Industrial methods for pyridine synthesis, involving the reaction of acetylene, ammonia, and formaldehyde dimethylacetal in the presence of alumina at elevated temperatures, further demonstrated the commercial viability of pyridine chemistry.

The evolution of amidoxime chemistry represents another crucial historical thread in the development of compounds like this compound. The first synthesized amidoxime, formamidoxime, was obtained in 1873 by Lossen and Schigerdecker, though the complete chemical structure of amidoximes was not established until 1884 with Tiemann's pioneering work. This early research established amidoximes as compounds possessing both amino and hydroxymino functions on the same carbon atom, creating a unique functional group that would later prove valuable in medicinal chemistry applications.

The synthetic methodology for amidoximes has evolved significantly since these early discoveries. The most commonly employed modern approach involves the nucleophilic attack of hydroxylamine on nitriles, a reaction that typically produces amidoximes in good yields with reaction times varying from one to forty-eight hours depending on the specific substrates. This synthetic approach has proven particularly effective for aromatic amidoximes, which generally provide higher yields than their aliphatic counterparts. The development of improved synthetic procedures, including solvent-free methods under ultrasonic irradiation and microwave-assisted synthesis, has further enhanced the accessibility of amidoxime-containing compounds.

The intersection of pyridine and amidoxime chemistry has created new opportunities for compound design and synthesis. Recent research has demonstrated efficient synthetic procedures for preparing N'-hydroxy-N-alkylpyridinecarboximidamides through three-step procedures involving pyridineamidoxime intermediates and pyridinehydroximoyl chlorides. These synthetic advances have made it possible to create compounds with specific substitution patterns on both the pyridine ring and the amidoxime functionality, leading to the development of sophisticated molecules like this compound.

The contemporary understanding of amidoxime-substituted heterocycles has revealed their significant potential in medicinal chemistry applications. Research has shown that compounds containing both amidine and amidoxime functionalities exhibit noteworthy antiproliferative activities and demonstrate the ability to interact with deoxyribonucleic acid through various binding modes. This biological activity profile has driven continued interest in developing new amidoxime-containing heterocycles with improved selectivity and potency profiles.

The historical progression from basic pyridine chemistry to sophisticated amidoxime-substituted pyridine derivatives illustrates the evolutionary nature of heterocyclic chemistry. Each advancement in synthetic methodology and structural understanding has enabled the creation of increasingly complex and functionally diverse compounds. This compound represents a contemporary example of this evolutionary process, incorporating multiple functional groups and substitution patterns that reflect decades of accumulated knowledge in heterocyclic synthesis and design.

The fundamental reactivity patterns established for pyridine compounds continue to influence the chemistry of modern derivatives. The electron-withdrawing nature of the pyridine nitrogen atom affects the reactivity of substituents on the ring, making electrophilic substitution reactions generally occur at the 3-position, while nucleophilic substitution reactions typically occur at the 2-position. These established reactivity patterns provide predictable frameworks for understanding the chemical behavior of complex pyridine derivatives and guide synthetic strategies for creating new compounds with desired properties.

Properties

IUPAC Name |

N'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-5-4-6(2)11-9(14-3)7(5)8(10)12-13/h4,13H,1-3H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRXLOOZAOFNQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=NO)N)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=C1/C(=N/O)/N)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyridine core followed by the introduction of hydroxyl and methoxy groups. The compound can be synthesized through various methods, including solvent-free and catalyst-free reactions, which enhance its environmental sustainability .

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has shown selective activity against breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range (approximately 3.1 µM) .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.1 |

| HCT116 | 5.3 |

| HEK 293 | 5.3 |

This compound's activity is comparable to established anticancer agents such as doxorubicin and etoposide, highlighting its potential as a therapeutic agent .

Antioxidative Activity

In addition to its antiproliferative effects, this compound has demonstrated antioxidative properties. Studies have shown that it can significantly reduce oxidative stress in cells, which is crucial for preventing cellular damage and promoting cell survival . The antioxidative capacity was assessed using various spectroscopic methods, confirming its efficacy compared to standard antioxidants like butylated hydroxytoluene (BHT).

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific deubiquitylating enzymes such as USP7, which plays a role in regulating protein degradation pathways associated with cancer progression .

- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, the compound may effectively reduce tumor growth and metastasis.

- Regulation of Redox Status : Its ability to modulate oxidative stress levels contributes to its overall cytoprotective effects.

Case Studies

Several studies have investigated the effects of this compound in vitro:

- A study involving MCF-7 cells demonstrated that treatment with this compound led to a significant reduction in cell viability, suggesting potent anticancer properties.

- Another investigation highlighted its role in enhancing the antioxidative defense mechanisms within cells exposed to oxidative stressors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between N'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide and related compounds:

Key Observations:

Substituent Effects :

- The methoxy group in the target compound enhances solubility compared to halogenated analogs like the dichloro derivative .

- Chlorine atoms in 2,5-dichloro analogs increase electronegativity, favoring halogen bonding but reducing aqueous solubility .

- Keto groups (e.g., in dihydropyridine derivatives) introduce rigidity and redox activity, which may limit metabolic stability .

Core Structure Variations :

- Pyrimidine-based analogs (e.g., ) exhibit greater electron deficiency than pyridines, enhancing interactions with electron-rich biological targets like ATP-binding pockets.

- Dihydropyridine derivatives (e.g., ) are prone to oxidation, limiting their utility in oxidative environments.

Functional Group Synergy: The hydroxyamidine moiety common to all compounds enables metal chelation (e.g., Fe³⁺, Cu²⁺), suggesting utility in metalloenzyme inhibition . Aromatic extensions (e.g., isoquinoline in or indole in ) improve target affinity but may compromise bioavailability due to increased molecular weight.

A. Medicinal Chemistry

- The target compound’s methoxy group and moderate steric bulk make it a candidate for tyrosine kinase inhibition , as seen in analogs with similar substituent patterns .

- Dichloro derivatives (e.g., ) show promise in antibacterial contexts, leveraging halogen bonds for target engagement.

B. Physicochemical Properties

Preparation Methods

Starting Material Preparation

- 2-Methoxy-4,6-dimethylpyridine-3-carbonitrile is often used as a precursor. It can be synthesized by nucleophilic substitution of 2-chloro-4,6-dimethyl-pyridine-3-carbonitrile with sodium methoxide in methanol, under controlled temperature conditions (~room temperature to 60°C), yielding the methoxy-substituted nitrile in high yield (quantitative).

Conversion to Carboximidamide

The nitrile group is converted to the carboximidamide functionality by reaction with hydroxylamine derivatives. This step involves the transformation of the nitrile into an amidoxime intermediate, which is then selectively hydroxy-substituted at the nitrogen atom to yield the N'-hydroxy carboximidamide.

Typical conditions include treatment with hydroxylamine hydrochloride or equivalents in the presence of a base such as N,N-diisopropylethylamine or pyridine, often in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, at temperatures ranging from ambient to 60°C, over several hours to days.

Purification and Isolation

The crude product after the reaction is isolated by filtration or extraction, followed by washing with solvents such as water, isopropanol, or ethyl ether.

Recrystallization is commonly performed using solvent mixtures like ethanol/water or isopropanol/water to obtain the pure this compound as a solid with high purity.

Detailed Reaction Conditions and Yields

Research Findings and Optimization Notes

Reaction Time and Temperature: Longer reaction times (up to 4 days) at moderate temperatures (20-25°C) in DMF improve conversion rates for amidoxime formation, while shorter times at elevated temperatures (60°C) in acetonitrile can also achieve good yields.

Base Selection: Use of sterically hindered bases such as N,N-diisopropylethylamine enhances reaction efficiency by neutralizing hydrochloride salts and facilitating nucleophilic attack.

Solvent Effects: Polar aprotic solvents like DMF and acetonitrile are preferred for their ability to dissolve both reactants and bases, promoting homogeneous reaction mixtures.

Purification: Repeated recrystallization from mixed solvents (e.g., ethanol/water) is crucial to remove impurities and obtain the compound in high purity suitable for further synthetic applications.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Range/Condition | Impact on Synthesis |

|---|---|---|

| Starting material | 2-chloro-4,6-dimethyl-pyridine-3-carbonitrile | Precursor for methoxy substitution |

| Methoxy substitution reagent | Sodium methoxide (25-30% in MeOH) | High yield quantitative substitution |

| Conversion reagent | Hydroxylamine hydrochloride + base (N,N-diisopropylethylamine) | Efficient amidoxime formation |

| Solvent | Methanol (step 1), DMF or acetonitrile (step 2) | Solubility and reaction rate control |

| Temperature | 20-62°C | Balances reaction speed and selectivity |

| Reaction time | 1 hour (step 1), 2-96 hours (step 2) | Longer times improve yield in amidoxime formation |

| Purification | Recrystallization from ethanol/water or isopropanol/water | High purity product isolation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions between hydroxylamine derivatives and substituted pyridine precursors. Key steps include optimizing reaction time (e.g., 12–24 hours under reflux) and temperature (60–80°C) to avoid side products like over-oxidized intermediates. Solvent choice (e.g., ethanol or acetonitrile) impacts solubility and reaction efficiency. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (using methanol/water mixtures) is critical for achieving >95% purity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., methoxy and methyl groups at positions 2, 4, and 6).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often include water/acetonitrile with 0.1% TFA for peak resolution .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out degradation products .

Q. What strategies are effective for assessing the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C (short-term), -20°C (long-term), and 40°C/75% relative humidity (stress testing). Monitor degradation via HPLC every 30 days. Degradation products (e.g., hydrolysis of the hydroxyimine group) can be identified using LC-MS. Avoid prolonged storage in polar solvents (e.g., methanol) due to potential esterification or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols by:

- Using DMSO concentrations <0.1% to minimize cytotoxicity.

- Validating target engagement via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).

- Replicating studies in multiple models (e.g., primary cells vs. immortalized lines) to confirm mechanistic consistency .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., metalloproteases) by aligning the hydroxyimine group with catalytic metal ions.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability in aqueous environments.

- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. methyl groups) on bioactivity using descriptors like logP and polar surface area .

Q. How can researchers design experiments to investigate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to elucidate interactions.

- Mutagenesis Studies : Modify putative binding residues in the enzyme (e.g., His or Asp in active sites) to validate critical interactions .

Q. What analytical challenges arise in detecting trace impurities, and how can they be mitigated?

- Methodological Answer : Impurities like unreacted hydroxylamine or pyridine byproducts require sensitive detection. Strategies include:

- LC-MS/MS : Use multiple reaction monitoring (MRM) for selective ion transitions.

- Derivatization : React residual amines with dansyl chloride for fluorescence detection (LOD < 0.1 ppm).

- Forced Degradation : Expose the compound to UV light, acid/base, or oxidants (e.g., H₂O₂) to identify degradation pathways .

Q. How should researchers address the lack of ecological toxicity data for this compound?

- Methodological Answer : Perform tiered ecotoxicity testing:

- Acute Toxicity : Use Daphnia magna or Vibrio fischeri bioluminescence assays (EC₅₀ determination).

- Bioaccumulation : Calculate logKₒw (octanol-water partition coefficient) to estimate environmental persistence.

- Soil Mobility : Conduct column leaching experiments with radiolabeled compound to assess groundwater contamination risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.